molecular formula C17H16O B14613279 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 58764-87-7

1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B14613279
CAS No.: 58764-87-7
M. Wt: 236.31 g/mol
InChI Key: UFTPGOUCJJGJIE-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of α,β-unsaturated ketones. This compound is characterized by the presence of two aromatic rings, one with a 2-methyl substituent and the other with a 4-methyl substituent, joined by a propenone chain. Chalcones are recognized as privileged scaffolds in medicinal chemistry and materials science due to their relatively simple chemical structure and wide array of investigational applications. In research settings, this compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. Its core structure is of significant interest in the exploration of non-linear optical (NLO) materials, as related chalcone derivatives have been shown to exhibit promising crystal packing and physicochemical properties relevant to this field . Furthermore, the chalcone backbone is a well-established model for studying biological activities. While the specific properties of this derivative require further investigation, structurally similar compounds have demonstrated a range of pharmacological effects in in vitro studies, including antibacterial, anti-inflammatory, and anticancer activities, often attributed to the reactive α,β-unsaturated ketone function . The mechanism of action for biological activity is typically multifaceted but may involve interactions with cellular enzymes or proteins, and some chalcones have been identified as potential efflux pump inhibitors in bacterial models, which could modulate antibiotic resistance . Researchers value this compound for its potential to yield insights into structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-7-9-15(10-8-13)11-12-17(18)16-6-4-3-5-14(16)2/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTPGOUCJJGJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30852190
Record name 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58764-87-7
Record name 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30852190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Alkaline Hydroxide Method

Procedure :

  • Catalyst : 20% aqueous NaOH (5 mL)
  • Solvent : Ethanol (15 mL)
  • Conditions : Stirring at room temperature for 2–3 hours.
  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from ethanol.

Yield : 80–85% (extrapolated from analogous reactions).

Optimized Potassium Hydroxide Protocol

Modifications :

  • Catalyst : KOH (10 mol%)
  • Solvent : Methanol
  • Temperature : 50°C
  • Reaction Time : 1.5 hours

Advantages : Faster kinetics and higher yields (88–90%) due to improved enolate stability.

Acid-Catalyzed Synthesis

Sulfuric Acid in 1,4-Dioxane

Procedure :

  • Catalyst : 98% H$$2$$SO$$4$$ (20 mmol)
  • Solvent : 1,4-Dioxane (2 mL)
  • Conditions : Heating at 90°C under nitrogen for 2 hours.
  • Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (petroleum ether:ethyl acetate = 50:1).

Yield : 95% (reported for a structurally analogous chalcone).

Hydrochloric Acid in Ethanol

Modifications :

  • Catalyst : 10% HCl (aqueous)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Reaction Time : 4 hours

Yield : 75–78% (lower due to competing side reactions).

Solvent and Catalyst Effects

Table 1: Comparative Analysis of Catalytic Systems

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
NaOH (20%) Ethanol 25 3 80–85
KOH (10 mol%) Methanol 50 1.5 88–90
H$$2$$SO$$4$$ 1,4-Dioxane 90 2 95
HCl (10%) Ethanol 78 4 75–78

Key Observations :

  • Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates in acid-catalyzed conditions.
  • Methanol improves base-catalyzed yields due to better solubility of intermediates.

Industrial-Scale Production

Continuous Flow Reactors

Advantages :

  • Enhanced heat transfer and mixing efficiency.
  • Reduced reaction time (≤1 hour) and consistent yields (90–93%).

Microwave-Assisted Synthesis

Conditions :

  • Power : 300 W
  • Time : 10–15 minutes
  • Solvent : Ethanol

Yield : 89–92% (achieved via rapid dielectric heating).

Purification Techniques

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh)
  • Eluent : Petroleum ether:ethyl acetate (50:1 to 20:1 gradient)
  • Purity : ≥98% (confirmed by HPLC).

Recrystallization

  • Solvent : Ethanol or methanol
  • Crystal Purity : 95–97% (melting point: 120–122°C).

Challenges and Side Reactions

  • Diastereomer Formation : Minimal due to the E-selectivity of the α,β-unsaturated system.
  • Polymerization : Mitigated by inert atmospheres (N$$_2$$) and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has shown potential in several therapeutic areas:

  • Anticancer Activity: Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of specific signaling pathways. For instance, studies have demonstrated that derivatives can inhibit cyclin-dependent kinases, leading to G1 phase arrest in cancer cells .
  • Antimicrobial Properties: The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for their efficacy against drug-resistant strains, suggesting potential as novel antibacterial agents.
  • Monoamine Oxidase Inhibition: The compound has been studied for its ability to inhibit monoamine oxidase B, an enzyme linked to neurodegenerative diseases such as Parkinson's disease. In vitro studies suggest that it may serve as a precursor for developing neuroprotective agents.

Material Science

In materials science, 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is utilized in the development of:

  • Dyes and Pigments: Its structural properties contribute to the stability and colorfastness of synthetic dyes.
  • Polymers: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Anticancer Activity

A study published in Molecules explored the anticancer effects of various chalcone derivatives, including 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one. The research highlighted its ability to induce apoptosis in human leukemia cells by modulating key regulatory proteins involved in cell cycle progression .

Antimicrobial Efficacy

Research conducted on chalcone derivatives demonstrated their effectiveness against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the potential of these compounds as alternatives to conventional antibiotics.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methyl and methoxy groups enhance electron density, improving stability and solubility, while chloro and bromo substituents increase electrophilicity .
  • Hydrogen Bonding: The 2-hydroxyphenyl derivative forms intramolecular hydrogen bonds, which may reduce genotoxicity and enhance DNA-protective effects .
  • Planarity : All derivatives maintain a planar α,β-unsaturated ketone core, critical for conjugation and biological activity .

Physical and Spectral Data

Parameter 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Melting Point (°C) Not reported 160–162 (crystallized from methanol) 98–100 (recrystallized from chloroform)
Dihedral Angle (°) 9.57 between phenyl rings 2.46 (methoxyphenyl), 7.46 (methylphenyl) Not reported
UV-Vis λmax (nm) ~350 (in ethanol) ~370 (solvent-dependent) ~340 (in chloroform)
Synthesis Yield (%) 93 (methanol recrystallization) 85 (acid-catalyzed Claisen-Schmidt condensation) 78 (bromine-mediated reaction)

Biological Activity

1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic applications, particularly in the fields of cancer treatment, anti-inflammatory responses, and antimicrobial properties. This article explores the biological activity of this specific chalcone derivative, highlighting research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is C17H16O. The compound features two aromatic rings (2-methylphenyl and 4-methylphenyl) connected by a prop-2-en-1-one moiety, which contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that chalcones exhibit significant anticancer properties. A study focusing on chalcone derivatives demonstrated their ability to induce apoptosis in melanoma cells through mechanisms involving cell cycle arrest and modulation of key proteins associated with apoptosis (e.g., Bax/Bcl-xL ratio and caspase activation) .

Table 1: Summary of Anticancer Mechanisms

MechanismEffect on Cancer Cells
Cell Cycle ArrestInduces G2/M phase arrest
Apoptosis InductionIncreases pro-apoptotic proteins
DNA Damage ResponseActivates ATM kinase

Anti-inflammatory Effects

Chalcones have also been studied for their anti-inflammatory properties. They inhibit various inflammatory pathways by modulating enzyme activity, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

Antimicrobial Activity

The antimicrobial potential of 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been explored in various studies. Its derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi, suggesting a broad spectrum of antimicrobial activity .

Case Studies

Case Study 1: Antiproliferative Effects in Melanoma
A recent study investigated the antiproliferative effects of a chalcone derivative on melanoma cells. The results indicated significant inhibition of cell proliferation, with mechanisms involving cell cycle modulation and apoptosis induction being elucidated through various assays .

Case Study 2: Anti-inflammatory Activity
Another study highlighted the anti-inflammatory effects of chalcone derivatives. The findings demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural components. For instance, the presence of methyl groups on the phenyl rings appears to enhance their reactivity and interaction with biological targets compared to other chalcones lacking such substitutions .

Table 2: Comparison of Chalcone Derivatives

Compound NameStructure FeaturesBiological Activity
1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-oneTwo methyl groups on phenyl ringsAnticancer, Anti-inflammatory
1-(4-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-oneHydroxy group instead of methylModerate anticancer
3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-oneMethoxy group presentAntimicrobial

Q & A

Basic: How can researchers optimize the synthesis of 1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one to maximize yield and purity?

Methodological Answer:
Synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes under alkaline conditions. Key factors include:

  • Temperature control : Reactions at 0–50°C minimize side products like retro-aldol adducts .
  • Catalyst selection : KOH in ethanol is standard, but NaOH or phase-transfer catalysts may improve regioselectivity for bulky substituents .
  • Solvent systems : Ethanol or methanol are common, but mixed solvents (e.g., ethanol-water) can enhance crystallinity for easier purification .
    Post-synthesis, recrystallization using ethyl acetate/hexane mixtures is recommended for purity (>95% by HPLC) .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this chalcone derivative?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry (E/Z configuration) and intramolecular H-bonding (e.g., O–H⋯O in the enone system). Monoclinic P21/c space group is common, with cell parameters like a = 11.340 Å, β = 117.71° .
  • 1H NMR : Key signals include δ 7.8–8.1 ppm (enone protons) and δ 2.3–2.5 ppm (methyl groups) .
  • IR spectroscopy : Strong C=O stretches at ~1650 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ confirm the α,β-unsaturated ketone backbone .

Advanced: How can computational methods like DFT or AIM theory resolve discrepancies in experimental vs. predicted electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, methoxy substituents lower the HOMO-LUMO gap by 0.5–1.0 eV, enhancing charge transfer in nonlinear optical applications .
  • Atoms-in-Molecules (AIM) theory : Analyzes bond critical points (BCPs) to validate intramolecular H-bonds (e.g., O–H⋯O with ρ ≈ 0.05 a.u.) observed in crystallography .
    Discrepancies often arise from solvent effects or crystal packing forces, requiring hybrid functional (e.g., B3LYP-D3) calculations with implicit solvation models .

Advanced: How should researchers address contradictory reports on the pharmacological activity of this compound (e.g., antimalarial vs. genotoxic effects)?

Methodological Answer:

  • Dose-response profiling : In vitro assays (e.g., Ames test for mutagenicity) at varying concentrations (1–100 µM) can differentiate cytotoxic vs. therapeutic thresholds .
  • Cell-line specificity : Test activity across multiple models (e.g., Leishmania vs. mammalian cells) to identify selective toxicity mechanisms .
  • Redox profiling : Use DPPH/ABTS assays to quantify antioxidant capacity, which may counteract genotoxicity via ROS scavenging .

Advanced: What crystallographic refinement strategies are recommended for resolving disordered structures of this chalcone?

Methodological Answer:

  • SHELXL refinement : Apply ISOR and DELU restraints to manage thermal motion in methyl groups or aromatic rings .
  • Twinned data handling : For monoclinic systems with β ≈ 90°, use TWIN/BASF commands in SHELXL to refine twin fractions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts contributing 15–20% to crystal packing) to validate refinement .

Advanced: How do substituent positions (2-methyl vs. 4-methyl) influence the compound’s solid-state packing and bioactivity?

Methodological Answer:

  • Steric effects : 2-methyl groups introduce torsional strain, reducing coplanarity between aromatic rings (dihedral angles ≈ 20–30° vs. ~10° for 4-methyl derivatives) .
  • Bioactivity : 4-methyl substituents enhance lipophilicity (logP +0.3), improving membrane permeability in antileishmanial assays .
  • Crystal packing : 2-methyl derivatives favor C–H⋯π interactions, whereas 4-methyl analogs form stronger π-π stacks (distance ≈ 3.5 Å) .

Advanced: What validation steps are critical when reporting X-ray crystallographic data for this compound?

Methodological Answer:

  • Data completeness : Ensure I/σ(I) > 2.0 up to θ ≈ 25° (Mo-Kα radiation) .
  • R-factor convergence : Target R1 < 0.05 and wR2 < 0.15 after full-matrix refinement .
  • PLATON checks : Use ADDSYM to detect missed symmetry and SQUEEZE for solvent-accessible voids .

Advanced: How can researchers differentiate between solution-phase and solid-state reactivity of this chalcone?

Methodological Answer:

  • UV-Vis spectroscopy : Compare λmax in solution (e.g., 350 nm in DMSO) vs. solid-state (bathochromic shifts due to exciton coupling) .
  • Cyclic voltammetry : Measure redox potentials in acetonitrile to identify solution-phase electron transfer pathways absent in crystals .
  • Hot-stage microscopy : Monitor melting/recrystallization events (mp ≈ 160–180°C) to correlate polymorphic forms with reactivity .

Advanced: What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Accelerated aging : Store samples at 40°C/75% RH with O2 absorbers; monitor degradation via HPLC (e.g., 5–10% loss over 6 months) .
  • Antioxidant additives : Co-formulate with 0.1% w/w ascorbic acid to stabilize the enone system .
  • Light exclusion : Use amber vials to prevent UV-induced [2+2] cycloaddition reactions .

Advanced: How can researchers resolve contradictions between theoretical and experimental dipole moments?

Methodological Answer:

  • Solvent correction : Apply Onsager or PCM models to DFT calculations to account for dielectric effects (ε ≈ 4–8 for chloroform) .
  • Crystal field effects : Compare gas-phase DFT dipole moments (≈5–6 D) with X-ray-derived values (≈4.5 D) to quantify packing-induced polarization .

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